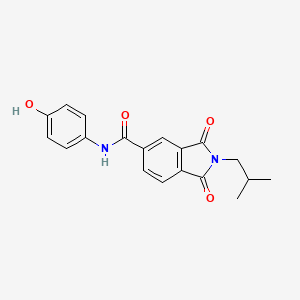
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)ACETAMIDE is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a chromenyl group and a quinazolinyl group, both of which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized by reacting 7,8-dimethoxy-4-methylcoumarin with an appropriate reagent under controlled conditions.
Formation of the Quinazolinyl Intermediate: The quinazolinyl intermediate is prepared by reacting 3-methyl-4-oxo-3,4-dihydroquinazoline with a suitable acylating agent.
Coupling Reaction: The final step involves coupling the chromenyl intermediate with the quinazolinyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to disease processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)ACETAMIDE: The parent compound.
2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)PROPIONAMIDE: A similar compound with a propionamide group instead of an acetamide group.
2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)BUTYRAMIDE: A similar compound with a butyramide group instead of an acetamide group.
Uniqueness
The uniqueness of 2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)ACETAMIDE lies in its specific combination of chromenyl and quinazolinyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C23H21N3O6 |
|---|---|
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(3-methyl-4-oxoquinazolin-6-yl)acetamide |
InChI |
InChI=1S/C23H21N3O6/c1-12-14-6-8-18(30-3)21(31-4)20(14)32-23(29)15(12)10-19(27)25-13-5-7-17-16(9-13)22(28)26(2)11-24-17/h5-9,11H,10H2,1-4H3,(H,25,27) |
Clave InChI |
IWOPMYYZDHONSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC3=CC4=C(C=C3)N=CN(C4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B11012363.png)
![2-[acetyl(benzyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11012377.png)
![dimethyl N-{[2-(5-chloro-1H-indol-3-yl)ethyl]carbamoyl}-L-glutamate](/img/structure/B11012378.png)
![4-butyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11012380.png)
![(2E)-N-[2-(butan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11012381.png)
![2-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B11012382.png)
![6-(3,4-dimethoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one](/img/structure/B11012387.png)
![N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B11012401.png)
![(2E)-N-[3-(diethylamino)propyl]-2-methyl-3-phenylprop-2-enamide](/img/structure/B11012407.png)
![9,10-Dimethoxy-6-[3-(morpholin-4-yl)-3-oxopropyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B11012413.png)


![2-(4-bromo-1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11012428.png)

